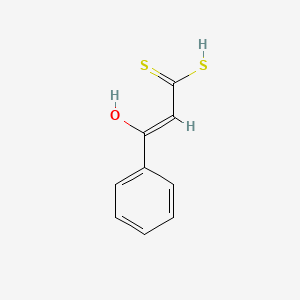
Germylene, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germylene, dimethyl- is a compound belonging to the class of germanium (II) compounds, specifically germylenes. These compounds are analogs of carbenes but are heavier and have a singlet ground state. Germylene, dimethyl- has the general formula (CH₃)₂Ge and is known for its high reactivity due to the presence of a vacant p-orbital .
Synthetic Routes and Reaction Conditions:
Reduction of Dibromogermanes: One common method involves the reduction of dibromogermanes using reducing agents such as lithium naphthalene or potassium graphite.
Photolysis of Strained Cyclogermanes: Another method includes the photolysis of strained cyclogermanes or germanium (IV) species.
Substitution of Dihalo Germanium (II) Precursors: This method involves substituting a dihalo germanium (II) precursor with nucleophiles like organometallic reagents.
Industrial Production Methods: Industrial production methods for germylene, dimethyl- are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Germylene, dimethyl- can undergo oxidation reactions, forming germanium (IV) compounds.
Reduction: It can be reduced to form various germanium (II) species.
Substitution: Germylene, dimethyl- can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organometallic reagents are commonly used for substitution reactions.
Major Products:
Oxidation: Germanium (IV) compounds.
Reduction: Germanium (II) species.
Substitution: Various substituted germanium compounds.
Applications De Recherche Scientifique
Germylene, dimethyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing into its potential biological applications, although it is less common compared to its use in chemistry.
Mécanisme D'action
The mechanism of action of germylene, dimethyl- involves its high reactivity due to the vacant p-orbital. This allows it to participate in various chemical reactions, including insertion into carbon-halide bonds. The insertion mechanism is typically a two-step process involving radical abstraction and recombination .
Comparaison Avec Des Composés Similaires
Silylenes: These are silicon analogs of carbenes and share some reactivity patterns with germylenes.
Stannylenes: These are tin analogs of carbenes and are also similar in reactivity to germylenes.
Uniqueness: Germylene, dimethyl- is unique due to its high reactivity and the ability to form stable compounds under specific conditions. Its singlet ground state and the presence of a vacant p-orbital make it distinct from other similar compounds .
Propriétés
Numéro CAS |
74963-95-4 |
|---|---|
Formule moléculaire |
C2H6Ge |
Poids moléculaire |
102.70 g/mol |
InChI |
InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |
Clé InChI |
QAIUTSJMFUOGED-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


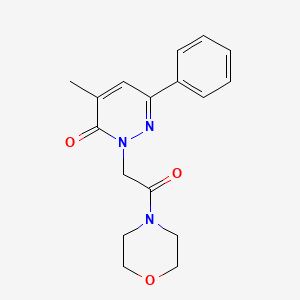
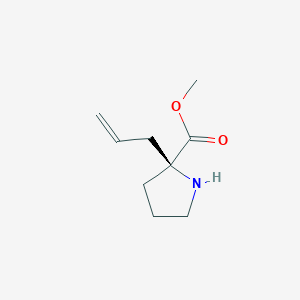
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
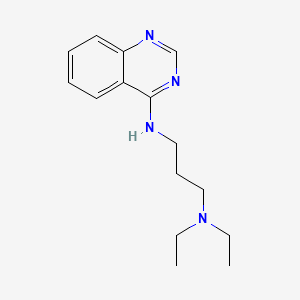
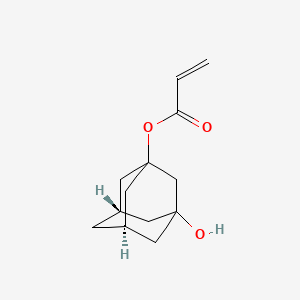
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
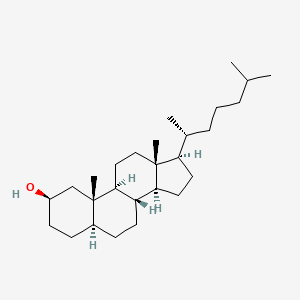
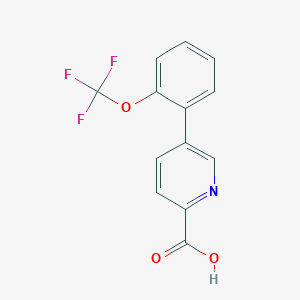


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
